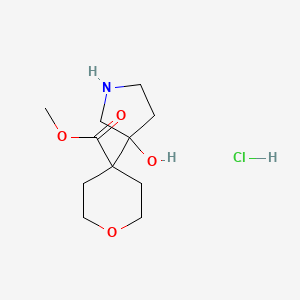
Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrole derivatives, including those similar to the compound , often involves multi-step reactions with high overall yields. For example, a method involving the successive treatment of 3-ethoxy-2-methylpropenal with various reagents can produce methyl 4-methylpyrrole-2-carboxylate, a related compound, in high overall yield, which can then be converted into 3-methylpyrrole through hydrolysis and decarboxylation (Cornforth & Du Ming-hui, 1990). Additionally, metal/organo relay catalysis has been used in one-pot synthesis methods to create pyrrole derivatives, demonstrating the versatility of synthetic approaches in this chemical space (Galenko et al., 2015).
Molecular Structure Analysis
Molecular structure analyses often rely on X-ray crystallography and NMR spectroscopy to elucidate the arrangement of atoms within a molecule. While specific studies on the compound of interest are scarce, related research indicates a sophisticated understanding of molecular structures within the pyrrole family, guiding the synthesis and modification of these molecules (Sakhautdinov et al., 2013).
Chemical Reactions and Properties
Pyrrole derivatives participate in various chemical reactions, offering pathways to synthesize complex molecules. For instance, the cyclisation reactions of methyl (4R)-3-(2-diazo-3-oxobutanoyl)-1,1-dioxo-1λ6,3-thiazolidine-4-carboxylates illustrate the potential for creating structurally diverse molecules from pyrrole-based compounds, showcasing their reactivity and versatility (Betts et al., 1999).
Physical Properties Analysis
The physical properties of pyrrole derivatives, such as solubility, melting point, and boiling point, are crucial for their application in synthesis and drug formulation. These properties are often determined experimentally and are essential for understanding the behavior of these compounds in different environments. The study on water-soluble aminoxyls provides insight into the solubility characteristics of related compounds, highlighting the importance of physical properties in chemical research and application (Marx & Rassat, 2002).
Chemical Properties Analysis
The chemical properties of pyrrole derivatives, including reactivity, stability, and functional group transformations, are key to their utility in synthesis and potential pharmaceutical applications. For example, the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters demonstrates the ability to manipulate the chemical properties of pyrrole derivatives for the creation of valuable compounds (Gabriele et al., 2012).
Aplicaciones Científicas De Investigación
Toxicity and Mutagenicity Studies
A comprehensive review of the toxicity of aminoxyl radicals, including derivatives similar to Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride, suggests these compounds generally possess low toxicity and are not mutagenic. Evaluations in vitro, using strains of Salmonella typhimurium, confirmed the nonmutagenicity of several aminoxyl radicals (Sosnovsky, 1992).
Biopolymer Modifications
The chemical modification of xylan to create biopolymer ethers and esters demonstrates the potential of compounds like Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride in generating materials with specific functional properties. These modifications lead to the formation of xylan esters, which can be used in drug delivery applications, showcasing the versatile applicability of similar compounds in material science (Petzold-Welcke et al., 2014).
Stereochemistry and Pharmacological Profiles
Research on the stereochemistry of structural analogs based on the pyrrolidin-2-one pharmacophore, closely related to Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride, provides insights into the relationship between the configuration of stereocenters and the biological properties of these compounds. This highlights the compound's relevance in the development of pharmacological agents, especially central nervous system agents to facilitate memory processes and cognitive functions (Veinberg et al., 2015).
Metabolic Functionalization and Pharmacologic Activity
Studies on the metabolic functionalization of alkyl moieties in drug molecules, including hydroxy and carboxy functionalization, provide insights into the pharmacological activities of metabolites. This understanding is crucial for predicting the pharmacologic activity of small drug molecules and their metabolites, making compounds like Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride significant in drug development and metabolic studies (El-Haj & Ahmed, 2020).
Industrial Applications of Oxidized Starches
Research on the oxidation of starch molecules, leading to the formation of carbonyl and carboxyl groups, highlights the potential industrial applications of similar compounds in both food and non-food sectors. Understanding the effects of oxidation on properties like molecular structure and thermal behavior is pivotal for the development of novel materials, underscoring the industrial relevance of compounds similar to Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride (Vanier et al., 2017).
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Propiedades
IUPAC Name |
methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4.ClH/c1-15-9(13)10(3-6-16-7-4-10)11(14)2-5-12-8-11;/h12,14H,2-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLGKHMMZXVJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2(CCNC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-hydroxypyrrolidin-3-yl)oxane-4-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-Methyl-12-(prop-2-en-1-yl)-13-{[(pyridin-2-yl)methyl]amino}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2486152.png)
![3-heptyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2486154.png)
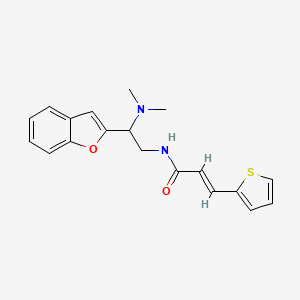
![[(4-Fluoro-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B2486156.png)
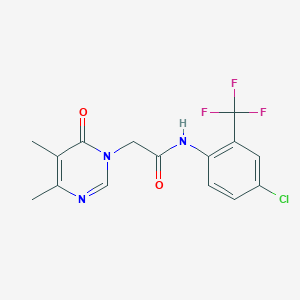
![2-(1-Bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride](/img/structure/B2486158.png)
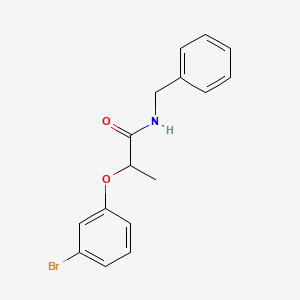
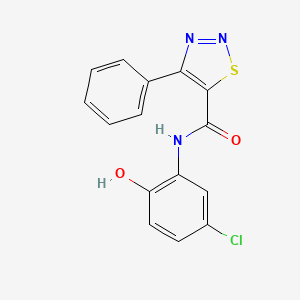
![5-Bromo-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B2486161.png)
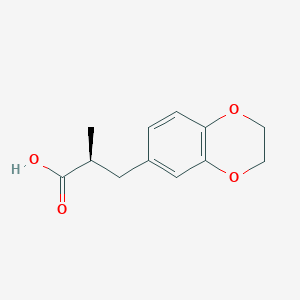
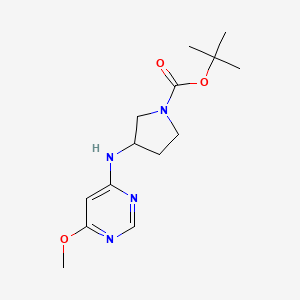
![3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2486169.png)
![8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2486173.png)